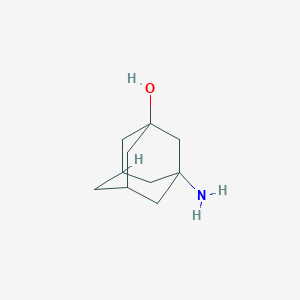

3-aminoadamantan-1-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

702-82-9 |

|---|---|

Molekularformel |

C10H17NO |

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

(5S,7R)-3-aminoadamantan-1-ol |

InChI |

InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2/t7-,8+,9?,10? |

InChI-Schlüssel |

DWPIPTNBOVJYAD-BQKDNTBBSA-N |

SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N |

Isomerische SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)N |

Kanonische SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N |

Aussehen |

Powder |

Andere CAS-Nummern |

702-82-9 |

Piktogramme |

Irritant |

Synonyme |

3-Amino-1-adamantanol; 3-Amino-tricyclo[3.3.1.13,7]decan-1-ol; 1-Amino-3-hydroxyadamantane; (3-Hydroxyadamantan-1-yl)amine; |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Aminoadamantan-1-ol

The synthesis of this compound can be achieved through several established pathways, each with its own set of advantages and limitations. These routes often involve the strategic functionalization of the adamantane (B196018) scaffold to introduce the desired amino and hydroxyl groups at the 1 and 3 positions.

Nitration and Hydroxylation Protocols for Precursor Compounds

A prevalent method for synthesizing this compound involves the nitration and subsequent hydroxylation of adamantane precursors, such as amantadine (B194251) (1-aminoadamantane). In a typical procedure, amantadine or its salt is added to sulfuric acid at a controlled temperature, followed by the dropwise addition of a mixed acid (e.g., nitric acid and sulfuric acid) to facilitate the nitration reaction. google.com This step introduces a nitro group onto the adamantane cage. The reaction mixture is then quenched with water, and a hydroxylation reaction is carried out under alkaline conditions to yield 3-amino-1-adamantanol. google.comchemicalbook.com This method is noted for its operational simplicity, use of readily available raw materials, and high yields, which can exceed 80% and have been reported to reach up to 90.1%. chemicalbook.comgoogle.com

The reaction conditions, such as temperature and the ratio of acids, are critical for optimizing the yield and minimizing the formation of byproducts. For instance, a preparation method involves adding amantadine or its salt to sulfuric acid at 10-30°C before the nitration step. google.comgoogle.com Another described process involves the oxidation of adamantane with fuming nitric acid in the presence of glacial acetic acid, followed by the addition of an aqueous urea (B33335) solution and subsequent reaction with concentrated sulfuric acid. google.com

Table 1: Nitration and Hydroxylation Protocols for this compound Synthesis

| Starting Material | Reagents | Key Steps | Reported Yield | Reference |

| Amantadine or its salt | 1. Sulfuric acid, Mixed acid (Nitration) 2. Water (Quenching) 3. Alkaline solution (Hydroxylation) | Nitration of the adamantane core followed by hydroxylation. | >80% (up to 90.1%) | google.comchemicalbook.comgoogle.com |

| Adamantane | 1. Fuming nitric acid, Glacial acetic acid (Oxidation) 2. Aqueous urea solution 3. Concentrated sulfuric acid | Oxidation and amination of the adamantane scaffold. | Not specified | google.com |

Curtius Rearrangement Pathways in Adamantane Derivatization

The Curtius rearrangement is a versatile reaction that transforms a carboxylic acid into a primary amine with one less carbon atom, proceeding through an acyl azide (B81097) and an isocyanate intermediate. This pathway has been successfully applied to the synthesis of this compound, typically starting from an adamantane carboxylic acid derivative.

The mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The isocyanate can then be trapped by various nucleophiles. In the presence of water, it hydrolyzes to a carbamic acid, which decarboxylates to yield a primary amine.

Table 2: Curtius Rearrangement in this compound Synthesis

| Starting Material | Key Intermediate | Reagents for Rearrangement | Final Product | Overall Yield | Reference |

| Adamantane-1-carboxylic acid | 3-Bromo-1-adamantanecarboxylic acid | Diphenylphosphoryl azide (DPPA), tert-butanol, triethylamine | This compound | Not specified | google.com |

| Adamantane carboxylic acid | Not specified | Not specified | This compound | 34% | researchgate.net |

Ritter Reaction Applications in Adamantane Chemistry

The Ritter reaction provides a direct method for the amination of tertiary carbons, making it a valuable tool in adamantane chemistry. This reaction involves the addition of a nitrile to a carbocation intermediate, which is typically generated from an alcohol or alkene in the presence of a strong acid. The resulting nitrilium ion is then hydrolyzed to an N-alkyl amide, which can be further hydrolyzed to a primary amine.

While a direct synthesis of this compound using the Ritter reaction on 1,3-dihydroxyadamantane is not extensively detailed in the provided search results, the general applicability of this reaction to the adamantane scaffold is well-established. For instance, the Ritter reaction has been employed in the synthesis of 2-oxaadamantan-5-amine, a novel analog of amantadine. nih.gov In this synthesis, either 5-bromo-2-oxaadamantane or 2-oxaadamantan-5-ol is treated with chloroacetonitrile (B46850) in the presence of concentrated sulfuric acid to form the corresponding N-(2-oxaadamantan-5-yl)-2-chloroacetamide, which is then converted to the amine. nih.gov This demonstrates the feasibility of introducing an amino group at a tertiary position of a functionalized adamantane core via the Ritter reaction. A proposed mechanism for the synthesis of 1,3-diacetylamino adamantane via the Ritter reaction further illustrates the process. researchgate.net

The reaction typically proceeds under harsh acidic conditions, which may not be compatible with all functional groups. However, its ability to directly aminate a tertiary carbon makes it an attractive option for the synthesis of adamantane derivatives.

Selective Hydroxylation Techniques for Adamantane Scaffolds

The selective introduction of hydroxyl groups onto the adamantane skeleton is a critical step in many synthetic routes to this compound. Various methods have been developed to achieve regioselective hydroxylation at the tertiary bridgehead positions.

One general method involves the use of systems like H₂O-CBr₄, H₂O-BrCCl₃, or H₂O-CCl₄ in the presence of transition metal complexes of Pd, Ni, Ru, Co, Mo, W, and Fe. researchgate.net In these systems, the active oxidants are hypochlorous acid (HOCl) or hypobromous acid (HOBr), which are generated in situ from water and the halomethane. researchgate.net This technique has been successfully applied to the hydroxylation of 1-aminoadamantane (amantadine) to produce 1-amino-3-hydroxyadamantane (this compound). researchgate.net A procedure for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol (B1677114) by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) using the H₂O-CBrCl₃ system in the presence of W(CO)₆ activated by pyridine (B92270) has also been developed. researchgate.net

Another approach to obtaining 1,3-dihydroxy adamantane, a potential precursor, involves a two-step process starting from adamantane. The first step is the bromination of adamantane with bromine under the catalysis of iron to yield 1,3-dibromoadamantane (B19736). The second step involves the reaction of 1,3-dibromoadamantane with formic acid and sodium formate (B1220265) to generate 1,3-dihydroxy adamantane.

Novel Synthetic Approaches and Process Optimization

In addition to the established routes, research efforts are directed towards developing novel synthetic approaches and optimizing existing processes to improve efficiency, reduce costs, and enhance the environmental profile of this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound production, this involves exploring the use of less hazardous reagents, improving atom economy, and designing safer processes.

One example of a greener approach is a process for preparing 3-amino-1-adamantanol that avoids the violent heat release often associated with nitration reactions. google.com By using a microchannel reactor, the reaction of an amantadine sulfuric acid solution with a nitric acid solution can be controlled more effectively, reducing the risk of production and preventing the decomposition of nitric acid due to localized overheating. This method not only enhances safety but also reduces the consumption of raw materials, minimizes pollution, and decreases the formation of dinitro byproducts, thereby increasing the molar yield of the desired product. This process is designed for continuous, efficient, and energy-saving industrial production with reduced acid consumption and waste generation.

The synthesis of 3-amino-1-adamantanol from 3-bromoadamantane-1-carboxylic acid is also described as being environmentally friendly, with the potential for recycling solvents like dichloromethane (B109758) and chloroform (B151607) used in product washing. guidechem.com These examples highlight a trend towards more sustainable and environmentally conscious manufacturing of this important pharmaceutical intermediate.

Flow Reactor Methodologies for Controlled Transformations

Continuous flow chemistry has emerged as a powerful tool for the synthesis and functionalization of adamantane derivatives, offering enhanced control over reaction parameters, improved safety, and scalability. nih.gov The application of flow reactors to the transformations of this compound and related compounds allows for precise manipulation of temperature, pressure, and reaction time, leading to higher yields and selectivities.

One notable application of flow chemistry in adamantane synthesis is the machine-assisted flow procedure for the preparation of adamantane benzamide (B126) derivatives. nih.gov This methodology involves the ozonolysis of an adamantane-derived oxazoline (B21484) in a flow system, followed by reaction with various nitrogen nucleophiles to afford the corresponding benzamides in good yields and high purity. nih.gov While this example does not start with this compound, it demonstrates the potential of flow chemistry for the controlled functionalization of the adamantane core.

Furthermore, the synthesis of the anti-Alzheimer's drug Memantine (B1676192), an aminoadamantane derivative, has been successfully adapted to a continuous flow process. nih.govresearchgate.net This multi-step synthesis involves skeletal rearrangement and functionalization of an adamantane precursor, highlighting the feasibility of performing complex transformations on the adamantane scaffold using flow technology. nih.govresearchgate.net These examples underscore the potential for developing controlled and efficient flow-based methodologies for the derivatization of this compound, enabling the rapid generation of compound libraries for screening purposes.

A flow-based packed bed reactor approach has also been described for ozone-mediated oxidations, which has been generalized to a variety of challenging transformations. kaimosi.com This system provides exceptional control over reaction temperature and time, which is crucial for achieving chemoselectivity in highly reactive processes. kaimosi.com Such a system could potentially be adapted for the selective oxidation of the hydroxyl group or other transformations on the this compound scaffold.

Catalyst-Mediated Reactions in Adamantane Functionalization

Catalyst-mediated reactions have revolutionized the functionalization of the otherwise inert C-H bonds of the adamantane cage, providing access to a diverse range of derivatives. chemrxiv.orgchemrxiv.org These methods offer high levels of selectivity and functional group tolerance, making them invaluable for the late-stage modification of complex molecules. chemrxiv.org

C-H Functionalization:

Photoredox and hydrogen-atom transfer (HAT) catalysis have been employed for the direct C-H alkylation of adamantanes. chemrxiv.org These reactions exhibit excellent chemoselectivity for the strong tertiary C-H bonds of the adamantane core. chemrxiv.org The versatility of this approach is highlighted by its application to the derivatization of a broad scope of diamondoids and adamantane-containing drugs. chemrxiv.orgresearchgate.net By selecting the appropriate catalyst system, it is possible to achieve complementary selectivity, favoring either the strong C-H bonds of adamantane or weaker C-H bonds in other parts of a molecule. chemrxiv.org

The following table summarizes selected examples of catalyst-controlled C-H functionalization of adamantane derivatives:

| Catalyst System | Reagent | Product | Yield (%) | Reference |

| Photoredox/HAT | Phenyl vinyl sulfone | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 91 | chemrxiv.org |

| Photoredox/HAT | N-Boc-dehydroalanine methyl ester | Methyl 2-((tert-butoxycarbonyl)amino)-3-(adamantan-1-yl)propanoate | 89 | chemrxiv.org |

| Photoredox/HAT | 1-Adamantyl acrylate | 1-(3-(Adamantan-1-yloxy)-3-oxopropyl)adamantane | 70 | chemrxiv.org |

Metal-Catalyzed Cross-Coupling:

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling with the C-H bonds of this compound is challenging, pre-functionalization of the adamantane core (e.g., through halogenation) opens up possibilities for subsequent coupling reactions. Palladium and nickel-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, can be utilized to introduce aryl, alkynyl, and amino substituents, respectively. nih.gov For instance, adamantyl copper reagents have been used in palladium-catalyzed cross-coupling reactions with aryl halides to form C-C bonds. researchgate.net

Derivatization Strategies of this compound

The presence of both an amino and a hydroxyl group on the this compound scaffold allows for a wide range of derivatization strategies to be employed. These modifications are crucial for exploring the structure-activity relationships of the resulting compounds and for developing new therapeutic agents and materials.

Chemical Modifications of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound can be selectively or simultaneously modified using a variety of standard and advanced chemical transformations.

Modifications of the Amino Group:

The primary amino group is a versatile handle for a plethora of chemical modifications. Acylation reactions with acyl chlorides or anhydrides readily form amide derivatives. For example, novel derivatives of this compound have been synthesized through condensation reactions with substituted benzaldehydes to form Schiff bases. mdpi.com Further reduction of these imines would yield secondary amines. The amino group can also undergo reductive amination with aldehydes and ketones to introduce a wide range of substituents.

The synthesis of Vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor, involves the reaction of this compound with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. kaimosi.com This highlights the utility of the amino group as a nucleophile in substitution reactions. Furthermore, the amino group can be converted to other functional groups, such as isothiocyanates or guanidines, to explore different biological activities. mdpi.com

Modifications of the Hydroxyl Group:

The tertiary hydroxyl group can be derivatized through etherification and esterification reactions. O-alkylation can be achieved using alkyl halides under basic conditions, while esterification can be performed with acyl chlorides or carboxylic acids in the presence of a coupling agent. These modifications can significantly alter the lipophilicity and pharmacokinetic properties of the resulting molecules. The selective hydroxylation of related aminoadamantane derivatives has been achieved using catalytic systems, suggesting that the hydroxyl group can be introduced at specific positions on the adamantane core, which can then be further functionalized. researchgate.net

The following table provides examples of chemical modifications of the functional groups of this compound and related compounds:

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

| Amino | Condensation | Substituted benzaldehydes | Schiff bases | mdpi.com |

| Amino | Nucleophilic Substitution | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | N-substituted derivative (Vildagliptin) | kaimosi.com |

| Amino | Guanidination | Guanidinylating agent | Guanidine derivatives | mdpi.com |

| Hydroxyl | Esterification | Acyl chloride/Carboxylic acid | Ester | General chemical knowledge |

| Hydroxyl | Etherification | Alkyl halide | Ether | General chemical knowledge |

Incorporation into Complex Heterocyclic Systems

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of complex heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions with various electrophiles to form a range of heterocyclic rings fused to or appended from the adamantane scaffold.

For instance, the reaction of this compound with phosgene (B1210022) or its equivalents could lead to the formation of cyclic carbamates (oxazolidinones). Similarly, reaction with bifunctional reagents such as β-ketoesters or α,β-unsaturated ketones could be employed to construct more elaborate heterocyclic systems. The synthesis of adamantane-containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives has been reported, demonstrating the feasibility of incorporating the adamantane moiety into five-membered heterocycles. mdpi.com While these examples may not directly start from this compound, the synthetic strategies could be adapted.

The incorporation of the adamantane scaffold into heterocyclic systems is of significant interest due to the potential for synergistic biological activities. The adamantane cage can modulate the pharmacokinetic properties of the heterocyclic pharmacophore, leading to improved efficacy and duration of action.

Adamantane Scaffold Modifications for Structure-Activity Relationship Studies

Modifying the adamantane scaffold itself, in addition to the functional groups, is a key strategy in structure-activity relationship (SAR) studies. These modifications can influence the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

SAR of DPP-4 Inhibitors:

The development of Vildagliptin, an inhibitor of dipeptidyl peptidase IV (DPP-4), provides a clear example of the importance of the this compound scaffold in drug design. researchgate.net SAR studies of N-substituted-glycyl-2-cyanopyrrolidines revealed that the incorporation of the 3-hydroxyadamantyl group at the N-terminus resulted in a potent and selective inhibitor with excellent oral bioavailability. researchgate.net The bulky and lipophilic adamantane cage is thought to occupy a hydrophobic pocket in the active site of the DPP-4 enzyme, contributing significantly to the binding affinity. nih.gov Further studies on novel adamantane derivatives have shown their potential to ameliorate cognitive impairment in diabetic models, suggesting that the adamantane moiety may have neuroprotective effects independent of DPP-4 inhibition. researchgate.net

SAR of Antiviral Agents:

Aminoadamantanes, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. mdpi.comnih.gov SAR studies on synthetic analogues of aminoadamantanes have been conducted to overcome resistance and broaden the spectrum of activity. These studies often involve the modification of the amino group with amino acids or other functionalities. mdpi.com While these studies may not directly involve this compound, they provide valuable insights into how modifications to the adamantane scaffold and its substituents can impact antiviral efficacy. The introduction of a hydroxyl group at the 3-position, as in this compound, could influence the polarity and hydrogen bonding potential of the molecule, potentially altering its interaction with the M2 proton channel of the influenza virus.

The following table summarizes key findings from SAR studies of adamantane derivatives:

| Compound Class | Biological Target | Key SAR Findings | Reference |

| N-substituted-glycyl-2-cyanopyrrolidines | DPP-4 | The 3-hydroxyadamantyl group enhances potency, selectivity, and oral bioavailability. | researchgate.net |

| Aminoadamantane analogues | Influenza A M2 channel | Modifications to the amino group can overcome drug resistance. | mdpi.com |

| Adamantane derivatives | DPP-4 | The adamantyl moiety may confer neuroprotective effects. | researchgate.net |

Pharmacological Landscape and Biological Activity Investigations

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Antihyperglycemic Research

The most prominent role of 3-aminoadamantan-1-ol in modern medicine is linked to the management of type 2 diabetes mellitus through the inhibition of Dipeptidyl Peptidase-4 (DPP-4).

Role as a Key Intermediate for Vildagliptin (B1682220) Synthesis

This compound is an essential chemical intermediate in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. nbinno.comchemicalbook.comniscair.res.inresearchgate.net The synthesis of Vildagliptin relies on the strategic use of the amine and hydroxyl groups present on the this compound molecule to construct the final drug. nbinno.com The adamantane (B196018) cage structure imparted by this intermediate provides unique chemical stability and influences the biological activity of the final Vildagliptin molecule. nbinno.com The consistent quality and predictable reactivity of this intermediate are paramount for the efficiency and reproducibility of the manufacturing process, as any impurity could compromise the yield and quality of the final active pharmaceutical ingredient. nbinno.com

Mechanisms of Action in Glucose Metabolism Modulation

The therapeutic effect of Vildagliptin, and by extension the importance of its this compound precursor, is rooted in its mechanism of inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that rapidly inactivates incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). rjsocmed.comnih.gov These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, Vildagliptin prevents the breakdown of GLP-1 and GIP, leading to higher active levels of these hormones in the body. nih.gov This enhancement of incretin levels stimulates insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion from α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes. nih.gov

Structural Modifications and Impact on DPP-4 Inhibitory Potency

The development of Vildagliptin was the result of extensive research into the structure-activity relationships of N-substituted-glycyl-2-cyanopyrrolidines. researchgate.net The incorporation of the rigid, lipophilic 3-hydroxy-1-adamantyl group, derived from this compound, was a key modification that led to a significant increase in inhibitory potency and selectivity for the DPP-4 enzyme. researchgate.net The adamantane scaffold provides a stable framework that can be further modified to explore potential enhancements in pharmacological effects. nbinno.com Research continues into novel adamantane derivatives, building upon the Vildagliptin structure, to investigate their potential as mediators of inflammation and neural plasticity in diabetic models, suggesting the versatility of this chemical scaffold. researchgate.net

Interactive Data Table: Investigated Biological Activities of this compound Derivatives

| Target/Application | Mechanism of Action | Key Findings |

| DPP-4 Inhibition | Prevents inactivation of incretin hormones (GLP-1, GIP) | Serves as a key intermediate for Vildagliptin, a potent antihyperglycemic agent. nbinno.comchemicalbook.comresearchgate.net |

| Antibacterial Activity | Not fully elucidated | Derivatives have shown modest activity against strains like Staphylococcus aureus. nih.gov |

| Antiviral Activity | Inhibition of Influenza A M2 proton channel | Adamantane derivatives block viral uncoating. Research is ongoing to overcome resistance. nih.govmdpi.com |

Antimicrobial and Antiviral Efficacy Studies

Beyond its role in diabetes treatment, the adamantane scaffold of this compound has been a foundation for investigating new antimicrobial and antiviral agents.

Research on Antibacterial Properties of Adamantane Derivatives

Researchers have synthesized and evaluated various derivatives of adamantane for their antimicrobial properties. mdpi.com For instance, novel ester imides synthesized from 1-adamantanol (B105290) and 2-adamantanol (B149831) were tested as antimicrobial compounds. nih.gov While these specific agents demonstrated only modest antibacterial activity, the research indicated that incorporating certain amino acids, such as L-alanine and L-phenylalanine, into the phthalimide (B116566) moiety of these derivatives could lead to activity against Staphylococcus aureus strains. nih.gov Other studies have involved the condensation reaction of this compound with substituted benzaldehydes to create new derivatives for biological evaluation. mdpi.com

Antiviral Applications and Mechanisms (e.g., Influenza M2 Proton Channel Inhibition)

Adamantane derivatives have a historical significance in antiviral therapy. Compounds like Amantadine (B194251) and Rimantadine were among the first effective antiviral drugs against influenza A virus. nih.govmdpi.com Their mechanism of action involves blocking the M2 ion channel, a proton pump essential for the virus to uncoat and release its genetic material into the host cell. nih.govmdpi.com However, the widespread use of these drugs has led to the emergence of resistant influenza strains, often due to mutations in the M2 protein, such as the S31N substitution. nih.gov This has prompted research into new aminoadamantane derivatives designed to overcome this resistance. nih.govmdpi.com For example, the L-histidyl-1-adamantayl ethylamine (B1201723) hydrochloride (HCl*H-His-Rim) derivative has shown a high level of inhibition against influenza A virus strains in vitro, with studies confirming its mechanism is directly related to suppressing the function of the M2 proton channel. nih.govtbzmed.ac.irnih.gov

Antiherpetic Activity of this compound Conjugates

While the parent compound amantadine and its derivatives have well-documented activity against the influenza A virus, research has also extended to their potential against other viral infections, including herpes simplex virus (HSV). The core adamantane structure is a key component in a number of antiviral drugs. For instance, tromantadine, an adamantane derivative, is known to be active against the Herpes Simplex virus. The mechanism of action for many adamantane-based antivirals is associated with inhibiting viral replication. Specifically, some aminoadamantane derivatives have shown inhibitory effects on the cytopathicity of HSV-1 and HSV-2. Research into conjugates of this compound aims to leverage the favorable properties of the adamantane cage to develop new antiherpetic agents.

Neuropharmacological Investigations

The adamantane moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier, a critical property for any potential neuroprotective drug. Adamantane derivatives like amantadine and memantine (B1676192) are already in clinical use for neurological conditions such as Parkinson's disease and Alzheimer's disease. These compounds are known to modulate neurodegenerative and inflammatory processes through various mechanisms.

Adamantane derivatives exert their effects on the CNS through multiple pathways. They are known to act on AMPA and KATP channels, as well as GABA and serotonin (B10506) receptors. The incorporation of an adamantane fragment into molecules can enhance their ability to permeate the blood-brain barrier and improve metabolic stability. Studies on myrtenal–adamantane conjugates, for example, have demonstrated significant acetylcholinesterase (AChE)-inhibitory activity in the cortex and alterations in noradrenaline and serotonin content in the hippocampus, indicating their potential to modulate key CNS pathways relevant to memory and cognition.

Neurokinin (NK) receptors, particularly the NK1 receptor, are involved in various physiological and pathological processes in the CNS, including pain, inflammation, and mood disorders. The development of NK1 receptor antagonists is a significant area of pharmaceutical research. While direct evidence linking this compound to neurokinin pathways is still emerging, the broader class of adamantane derivatives is being explored for its potential to interact with such targets. The structural characteristics of adamantane make it a suitable scaffold for designing ligands that can modulate these pathways for therapeutic benefit.

Adamantane conjugates are a major focus of research for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Amantadine is used to manage symptoms of Parkinson's disease, including L-DOPA induced dyskinesia. Memantine, a dimethyl derivative of amantadine, is an established treatment for moderate-to-severe Alzheimer's disease.

Research has shown that adamantane derivatives can offer neuroprotection through complex mechanisms. For instance, myrtenal-adamantane conjugates have shown promise in rat models of dementia by restoring memory and exhibiting significant AChE-inhibitory activity. Furthermore, various aminoadamantane derivatives have been synthesized and evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

| Compound/Derivative Class | Disease Model/Target | Observed Effect | Reference |

|---|---|---|---|

| Myrtenal-adamantane conjugates (MACs) | Scopolamine-induced dementia in rats (Alzheimer's model) | Restored memory, significant AChE-inhibitory activity, antioxidant properties. | |

| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | In vitro Aβ40 aggregation (Alzheimer's target) | Potent inhibitor of Aβ40 aggregation (IC50 = 0.4 μM). | |

| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine | In vitro Aβ40 aggregation (Alzheimer's target) | Inhibitor of Aβ40 aggregation (IC50 = 1.8 μM). | |

| Amantadine | Parkinson's Disease | Improves clinical symptoms, particularly L-DOPA induced dyskinesia. | |

| Memantine | Alzheimer's Disease | Clinically used for moderate-to-severe cases; acts as an NMDA receptor antagonist. |

The versatility of the adamantane scaffold has been exploited to develop ligands for a variety of specific neurological receptors.

NMDA Receptors: Amantadine and memantine are well-known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to the PCP site within the ion channel. This action is crucial to their therapeutic effects in Parkinson's and Alzheimer's diseases, respectively. Research continues to explore novel adamantane derivatives as NMDA receptor blockers, with some compounds showing potent anticonvulsant properties.

Sigma-2 Receptors: The sigma-2 receptor is a target of interest for both neurodegenerative diseases and cancer. Adamantane has been successfully used as a scaffold to synthesize novel sigma-2 receptor ligands. These compounds interact with the receptor and are being investigated for their potential in tumor imaging and as cytotoxic cargo delivery agents. Some aminoadamantane derivatives exhibit a mixed pharmacological profile, acting as sigma-1 receptor antagonists and sigma-2 receptor agonists, which is consistent with their antiproliferative properties.

P2X7 Receptors: The P2X7 receptor, an ATP-gated ion channel, is implicated in chronic pain and neuroinflammation. Adamantane-containing benzamide (B126) molecules have been developed as potent P2X7 receptor antagonists. Research on adamantane derivatives has identified compounds that inhibit P2X7-evoked glutamate (B1630785) release, which may contribute to their antinociceptive properties, making them promising candidates for treating neuropathic pain.

| Receptor Target | Example Adamantane Derivative(s) | Key Finding/Application | Reference |

|---|---|---|---|

| NMDA Receptor | Memantine, Amantadine, IEM-1754 | Non-competitive antagonists; used in Alzheimer's and Parkinson's; anticonvulsant activity. | |

| Sigma-2 Receptor | Novel adamantane-based compounds | Scaffold for developing ligands for tumor imaging and therapy; mixed sigma-1/sigma-2 activity. | |

| P2X7 Receptor | Adamantane containing benzamides | Potent antagonists; inhibit P2X7-evoked glutamate release; potential for neuropathic pain treatment. |

Exploration of Other Therapeutic Targets

The biological activity of adamantane derivatives extends beyond antiviral and neuropharmacological applications. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable component in designing drugs for a wide range of diseases. Adamantane-based drugs are currently approved for various indications, including use as antidiabetics. For example, vildagliptin and saxagliptin (B632) are dipeptidyl peptidase-4 (DPP-4) inhibitors containing an adamantane moiety used in the treatment of type 2 diabetes. Additionally, research has explored adamantane derivatives for their antibacterial, antifungal, anti-inflammatory, and anticancer properties, highlighting the broad therapeutic potential of this chemical scaffold.

Design and Synthesis of Cannabinoid Receptor Ligands

The adamantyl group has been identified as a key pharmacophoric feature in the development of novel cannabinoid receptor ligands. nih.govnih.gov The aliphatic side chain of classical cannabinoids is crucial for determining their potency, and research has shown that this flexible chain can be effectively replaced by conformationally fixed polycyclic groups like adamantane. nih.govnih.govnih.gov This design strategy aims to explore the pharmacophoric requirements of the cannabinoid receptors (CB1 and CB2) and to develop ligands with improved affinity and selectivity. nih.govnih.gov

In one area of research, scientists synthesized a series of new analogues by substituting the C3 position of the cannabinoid tricyclic core with an adamantyl group that bears functional moieties at one of its tertiary carbons. nih.govnih.gov This effort led to the creation of compounds with functional groups such as electrophilic isothiocyanates and photoactivatable azides, which are capable of forming covalent bonds with the target receptor proteins. nih.govnih.gov The results from these studies indicate that substitution at the 3'-adamantyl position can produce ligands with enhanced affinities and better selectivity between CB1 and CB2 receptors. nih.govnih.gov For instance, the research led to the development of two potent covalent probes, the isothiocyanate AM994 and the azido (B1232118) AM993, both demonstrating high affinity for both cannabinoid receptors. nih.gov

Binding affinities for these novel adamantyl-containing compounds were determined by measuring their ability to displace radiolabeled agonists from receptor preparations. nih.gov The data from these binding studies reveal the impact of different substituents on the adamantyl ring on receptor affinity and selectivity.

| Compound | Substituent at 3'-Adamantyl Position | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|---|

| AM993 | Azido (N3) | 2.9 ± 0.4 | 1.5 ± 0.2 |

| AM994 | Isothiocyanate (NCS) | 7.7 ± 1.1 | 2.5 ± 0.3 |

This table presents a selection of research findings on adamantyl-substituted cannabinoid analogues to illustrate the impact of functionalization on receptor binding.

Theoretical Studies on Enzyme Interactions (e.g., Cyclooxygenase-1, Cyclooxygenase-2)

While direct theoretical studies specifically investigating the interaction of this compound with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are not extensively detailed in the available literature, the general principles of such computational analyses are well-established for other inhibitor scaffolds. nih.gov Theoretical studies, including molecular dynamics and free energy calculations, are powerful tools used to understand the binding mechanisms of various nonsteroidal anti-inflammatory drugs (NSAIDs) to the active sites of COX enzymes. nih.gov

These computational methods can accurately predict the binding of drugs based on different molecular frameworks. nih.gov Such studies provide a detailed description of the key recognition sites within the enzyme's active site and analyze how these sites adapt to the specific structure of the drug. nih.gov A significant finding from theoretical studies on COX-2 is that its recognition site is highly flexible and can change its structure to accommodate even subtle structural variations in the inhibiting drug molecule. nih.gov The two cyclooxygenase isozymes, COX-1 and COX-2, are the primary targets of NSAIDs and are responsible for catalyzing the conversion of arachidonic acid into prostaglandin (B15479496) precursors, which are key mediators in inflammation and pain. nih.govnih.gov

Investigation of Soluble Epoxide Hydrolase (sEH) Inhibition

The adamantyl moiety is a recognized structural component in the design of potent inhibitors for soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of epoxy-fatty acids, which are important lipid mediators in regulating blood pressure and inflammation. nih.gov Inhibition of sEH is therefore a therapeutic target for various cardiovascular and inflammatory diseases.

Derivatives of 1,3-disubstituted urea (B33335) containing adamantyl cores have demonstrated promising inhibitory activity against human soluble epoxide hydrolase. researchgate.net Research has systematically explored adamantyl ureas and diureas, including those with substituents at the bridgehead positions of the adamantane cage, to evaluate their effects on sEH inhibitor potency, physical properties, and metabolic stability. nih.govescholarship.org

Studies have shown that introducing substituents to the adamantane ring can significantly alter the compound's properties. For example, the introduction of alkyl groups into the bridgehead positions of adamantane was found to increase the water solubility of the corresponding urea derivatives. nih.govescholarship.org Interestingly, the effect of these substitutions on inhibitory activity varied between human and murine sEH. nih.govescholarship.org Compounds with three methyl substituents on the adamantane ring were poor inhibitors of murine sEH but remained highly potent against the human enzyme. nih.gov Furthermore, the addition of a single methyl group led to a four-fold increase in potency without a significant loss of metabolic stability. nih.gov However, introducing two or three methyl groups resulted in a marked decrease in stability in human liver microsomes. nih.gov

| Compound Type | Adamantane Substitution | Inhibitory Concentration (IC50, nM) |

|---|---|---|

| Adamantyl Urea | Unsubstituted | 1.2 ± 0.1 |

| Adamantyl Urea | One Methyl Group | 0.3 ± 0.05 |

| Adamantyl Urea | Two Methyl Groups | 0.8 ± 0.1 |

| Adamantyl Urea | Three Methyl Groups | 1.1 ± 0.2 |

This table summarizes representative data on the inhibition of human soluble epoxide hydrolase (sEH) by adamantyl urea derivatives, showing the effect of methyl substitutions on inhibitory potency.

Mechanistic Insights into Biological Action

Identification of Molecular Targets and Associated Signaling Pathways

The primary molecular target identified for derivatives of 3-aminoadamantan-1-ol is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . nih.govnih.gov This enzyme plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov

Vildagliptin (B1682220), a potent DPP-4 inhibitor, is a prominent derivative synthesized from this compound. nih.govnih.gov The mechanism of action involves the inhibition of DPP-4, which in turn increases the levels of active GLP-1. nih.gov Elevated GLP-1 stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control. nih.gov Vildagliptin binds to the catalytic site of DPP-4, with some studies suggesting the formation of a reversible covalent complex. researchgate.net

Beyond DPP-4, studies have shown that vildagliptin also possesses notable affinity for Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9) , albeit as a micromolar inhibitor for DPP-8. nih.govjmu.edu This has prompted further research into modifying the this compound scaffold to develop more selective inhibitors for these related peptidases. jmu.edu The signaling pathway influenced by these interactions is primarily the incretin pathway, which is central to the regulation of blood sugar.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of this compound derivatives as DPP-4 inhibitors. The adamantane (B196018) moiety itself is a key contributor to the pharmacological profile, as its lipophilic nature can enhance bioavailability and modulate therapeutic indices. nih.gov

The development of Vildagliptin from a class of N-substituted-glycyl-2-cyanopyrrolidines provides significant SAR insights. nih.gov In this class of inhibitors, the 3-hydroxyadamantyl group serves as a critical component that interacts with the S2 subsite of the DPP-4 active site. nih.gov

Key SAR findings include:

The Adamantane Scaffold : The bulky and hydrophobic adamantane cage fits into the S2 pocket of DPP-4, establishing extensive hydrophobic interactions. nih.gov This interaction is crucial for anchoring the inhibitor within the active site.

The Hydroxyl Group : The hydroxyl group on the adamantane cage of saxagliptin (B632), a related inhibitor, participates in a hydrogen bond with the Tyr547 residue. nih.gov While vildagliptin's interaction at this position is described as a π-alkyl bond, the presence and position of a hydroxyl group are important for orienting the scaffold within the binding pocket. nih.gov

Modifications for Selectivity : Researchers have explored modifying the this compound structure to shift selectivity away from DPP-4 and towards DPP-8/9. A study involving vildagliptin analogs investigated the effects of altering the P1 residue (the cyanopyrrolidine moiety) and making O-substitutions on the N-(3-hydroxyadamantyl)glycine part of the molecule. jmu.edu These modifications demonstrated that structural changes to the core scaffold could significantly alter the selectivity profile, yielding compounds with a 4- to 7-fold preference for DPP-9 over DPP-8 while reducing DPP-4 affinity. jmu.edu

The following table summarizes the impact of structural modifications on the selectivity of vildagliptin analogs.

| Modification | Target Selectivity Profile | Reference |

| Replacement of 2S-cyanopyrrolidine (P1 residue) with other cyclic amines | Altered affinity for DPP-4, DPP-8, and DPP-9. | jmu.edu |

| O-substitution on the N-(3-hydroxyadamantyl)glycine moiety (P2 residue) | Produced derivatives with reduced DPP-4 affinity but retained DPP-8/9 potency, with a preference for DPP-9 over DPP-8. | jmu.edu |

This table is illustrative of the types of modifications and their effects as described in the literature.

Computational Approaches to Elucidate Binding Modes and Ligand-Receptor Interactions

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has provided detailed atomic-level views of how this compound derivatives interact with their molecular targets. nih.govjmu.edunih.gov These studies corroborate and explain the experimental SAR data.

For the interaction with DPP-4, computational models show that the adamantane fragment of vildagliptin is positioned within the hydrophobic S2 subsite. nih.gov This pocket is lined with several key amino acid residues that form favorable interactions with the inhibitor.

Key ligand-receptor interactions identified through computational studies include:

Hydrophobic Interactions : The adamantane cage forms significant hydrophobic interactions with the aromatic side chains of Phe357 and Tyr666 . nih.gov

Hydrogen Bonding : While the adamantane itself is hydrophobic, modifications can introduce hydrogen bonding capabilities. For instance, in a related analog, an amide group on a 3,5-dimethyl adamantane-1-carboxamide was shown to form hydrogen bonds with the side chains of Glu205 and Glu206 . nih.gov

π-Alkyl Interactions : The adamantane moiety has been shown to engage in a π-alkyl interaction with the aromatic ring of Tyr547 . nih.gov

Molecular dynamics simulations have also been employed to understand the selectivity profiles of vildagliptin analogs for DPP-4 versus DPP-8/9, providing insights into the dynamic nature of the ligand-receptor complexes that static docking might miss. jmu.edu

The table below lists the key residues in the DPP-4 active site that interact with the adamantane scaffold of inhibitors.

| Interacting Residue | Type of Interaction | Binding Subsite | Reference |

| Phe357 | Hydrophobic | S2 | nih.gov |

| Tyr666 | Hydrophobic | S2 | nih.gov |

| Tyr547 | π-Alkyl | S2 | nih.gov |

| Glu205 | Hydrogen Bonding (with analog) | S2 | nih.gov |

| Glu206 | Hydrogen Bonding (with analog) | S2 | nih.gov |

Advanced Materials Science and Drug Delivery Systems

Utilization of Adamantane (B196018) Moiety in Drug Delivery Enhancement

The adamantane moiety is increasingly utilized in the design of novel drug delivery systems to improve the therapeutic efficacy of active pharmaceutical ingredients. Its distinct lipophilic nature facilitates the anchoring of molecules to the lipid bilayers of cell membranes, a critical first step for drug transport into cells. nih.gov This property is particularly advantageous for enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. The rigid cage-like structure of adamantane can also shield attached functional groups from metabolic degradation, thereby increasing the stability and circulation time of the drug in the bloodstream. nih.gov

Furthermore, the adamantane group serves as an excellent guest molecule in supramolecular chemistry, readily forming stable inclusion complexes with various host molecules. This characteristic is exploited in the development of advanced drug delivery platforms, where the adamantane moiety can be used to link drug molecules to carrier systems, enabling targeted delivery and controlled release.

Design and Application of 3-Aminoadamantan-1-ol-Based Carriers

While specific research focusing solely on this compound-based carriers is limited, the broader class of adamantane derivatives has been extensively studied in the development of liposomal systems, dendrimers, and other polymeric carriers for targeted drug delivery. The principles derived from these studies provide a strong foundation for the potential applications of this compound in this domain.

Liposomal Systems for Targeted Drug Delivery

Liposomes are versatile, biodegradable, and non-toxic vesicles that can encapsulate both hydrophilic and hydrophobic drugs, making them ideal drug carriers. nih.gov The incorporation of adamantane derivatives into the lipid bilayer of liposomes has been shown to be an effective strategy for creating targeted drug delivery systems. nih.gov The lipophilic adamantane moiety acts as a robust anchor, embedding itself within the lipid membrane. nih.gov This allows for the surface of the liposome (B1194612) to be decorated with various targeting ligands, such as carbohydrates or peptides, which are covalently attached to the adamantane anchor. These ligands can then recognize and bind to specific receptors on the surface of target cells, leading to enhanced drug delivery to the site of action and reduced off-target effects. nih.gov

For instance, mannosylated 1-aminoadamantane has been incorporated into liposomes to target mannose receptors on the surface of specific cells. nih.gov While direct studies on this compound are not prevalent in the available literature, its structure suggests it could be similarly functionalized and utilized as a lipid bilayer anchor in targeted liposomal formulations.

Adamantane-Based Dendrimers and Polymeric Systems

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.gov Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for drug delivery. nih.govmdpi.com Adamantane can serve as a core molecule for the synthesis of dendrimers, providing a rigid and stable foundation. nih.gov The surface of these adamantane-based dendrimers can be modified with various functional groups to control their solubility, biocompatibility, and drug-carrying capacity. nih.gov

Similarly, adamantane can be incorporated into other polymeric systems to create materials with tunable physicochemical and biological properties. mdpi.com These adamantane-containing polymers can be formulated into micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents. The rigid adamantane unit can enhance the stability of these polymeric carriers and influence their drug-loading and release kinetics. While specific examples of dendrimers or polymeric systems built from a this compound core are not widely reported, the established principles of adamantane-based polymer chemistry suggest its potential in creating novel drug delivery vehicles.

Supramolecular Chemistry and Inclusion Complex Formation

The ability of the adamantane cage to form stable host-guest complexes with macrocyclic molecules is a cornerstone of its application in supramolecular chemistry and drug delivery. This non-covalent interaction provides a powerful tool for the construction of self-assembled drug delivery systems.

Interactions with Macrocyclic Host Molecules (e.g., Cucurbiturils, Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The dimensions of the adamantane moiety are highly complementary to the cavity of β-cyclodextrin, leading to the formation of very stable inclusion complexes with high association constants, typically in the range of 10³–10⁵ M⁻¹. nih.gov This strong and specific interaction is utilized to link adamantane-modified drugs to cyclodextrin-based carriers or to improve the solubility and bioavailability of poorly soluble drugs.

While the stability constant for the inclusion complex of this compound with β-cyclodextrin has not been specifically reported in the reviewed literature, a study on other adamantane derivatives provides valuable comparative data.

| Adamantane Derivative | Log K₁ (with β-Cyclodextrin) |

|---|---|

| Amantadine (B194251) (AM) | 3.9 ± 0.1 |

| Rimantadine (RIM) | 5.1 ± 0.2 |

| Memantine (B1676192) (MEM) | 3.3 ± 0.1 |

Table 1: Stability constants (Log K₁) for the 1:1 inclusion complexes of various adamantane derivatives with β-cyclodextrin, determined by UV-Vis spectrophotometry at pH 1.7 and 25 °C. ajol.info

Cucurbiturils are another class of macrocyclic host molecules that form exceptionally stable complexes with adamantane derivatives. researchgate.netnih.govnih.gov The cucurbit researchgate.neturil (CB researchgate.net) cavity, in particular, is an excellent fit for the adamantane cage, with reported association constants reaching as high as 10¹⁴ M⁻¹. nih.gov This ultra-high affinity has been harnessed in pre-targeted drug delivery and imaging applications, where a cucurbituril-tagged antibody is first administered, followed by a smaller, adamantane-bearing therapeutic or imaging agent that rapidly binds to the antibody at the target site. nih.govnih.gov The specific binding parameters for this compound with cucurbiturils are a subject for future investigation but are expected to be significant based on the behavior of similar adamantane compounds.

Analytical Methodologies for Research and Quality Control

Spectroscopic Characterization Techniques (NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 3-aminoadamantan-1-ol. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy is a primary tool for confirming the identity and structure of the adamantane (B196018) cage. The rigid, symmetrical nature of the adamantane skeleton results in characteristic chemical shifts and splitting patterns. For this compound, the ¹H NMR spectrum provides signals corresponding to the distinct protons in the molecule.

A reported ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows the following key signals google.com:

A singlet at approximately 1.97 ppm, corresponding to the two bridgehead protons (CH).

A multiplet at 1.55 ppm and a doublet at 1.48 ppm, which are assigned to the various methylene (B1212753) protons (-CH₂) of the adamantane cage.

A broad singlet at 1.24 ppm, which is attributable to the amine (-NH₂) protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 1.97 | s | 2H | Bridgehead CH | google.com |

| 1.55 | m | 6H | Adamantane CH₂ | google.com |

| 1.48 | d | 6H | Adamantane CH₂ | google.com |

| 1.24 | bs | 2H | Amine NH₂ | google.com |

Solvent: DMSO-d₆, Frequency: 400 MHz. s = singlet, d = doublet, m = multiplet, bs = broad singlet.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound exhibits distinct absorption bands that confirm the presence of the amine and hydroxyl groups.

Key vibrational frequencies from a reported IR spectrum include google.com:

3370 and 3340 cm⁻¹: These two bands in the N-H stretching region are characteristic of a primary amine (-NH₂) group.

2912 cm⁻¹: This strong absorption corresponds to the C-H stretching vibrations of the adamantane (Ad) aliphatic framework. The presence of a broad O-H stretch from the alcohol group, often overlapping with the N-H stretches, is also expected. Commercial suppliers confirm that the IR spectrum of their product conforms to the expected structure thermofisher.com.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), this compound undergoes characteristic fragmentation.

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 167, consistent with its molecular weight google.com. The fragmentation pattern is dominated by the stable adamantyl cation structure. Key fragments observed include google.com:

m/z 167: Molecular ion [M]⁺ (20% relative intensity).

m/z 110: Base peak (100% relative intensity), corresponding to the loss of a C₄H₉ fragment.

m/z 94: A fragment corresponding to the loss of the amino and hydroxyl groups.

PubChem's database also lists the availability of a GC-MS spectrum for this compound, corroborating its analytical characterization by this method nih.gov.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

| 167 | 20 | [M]⁺ | google.com |

| 110 | 100 | [M - 57]⁺ | google.com |

| 94 | 18 | [M - 73]⁺ | google.com |

| 57 | 10 | [M - 110]⁺ | google.com |

Chromatographic Techniques for Separation and Quantification (TLC, HPLC, GC, LCMS)

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for its precise quantification.

Thin-Layer Chromatography (TLC) TLC is a rapid and versatile technique used for monitoring the progress of synthesis reactions and for the initial identification of impurities. google.comnih.gov For adamantane derivatives, silica (B1680970) gel plates (e.g., silica gel 60 F-254) are commonly used as the stationary phase mdpi.commdpi.com. A typical mobile phase for related adamantane compounds consists of a mixture like chloroform (B151607) and ethanol (B145695) (10:1, v/v) mdpi.com. For amino compounds like this compound, visualization can be achieved using UV light if the molecule has a UV chromophore, or more commonly, by spraying with a staining reagent such as ninhydrin (B49086) or a modified Dragendorff's reagent, which reacts with the amine group to produce a colored spot mdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) HPLC is the workhorse for the quantitative analysis of pharmaceutical intermediates and for impurity profiling in final drug products. While specific methods for this compound are often proprietary, the analysis of vildagliptin (B1682220) for process-related impurities, including residual this compound, is performed using validated HPLC methods nih.gov. These methods typically employ reversed-phase columns with UV or mass spectrometric detection (LCMS). LCMS is particularly powerful as it provides both separation and mass identification, aiding in the structural elucidation of unknown impurities nih.gov.

Gas Chromatography (GC) Due to its volatility, this compound is well-suited for analysis by gas chromatography. GC is a highly sensitive and accurate method for quantification. A specific GC method has been developed for determining the content of this compound as an impurity in vildagliptin google.com. This method provides excellent separation and quantification, with a reported limit of quantification of 2 ng/mL google.com.

Table 3: Example Gas Chromatography (GC) Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Chromatographic Column | Capillary column with 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase | google.com |

| Column Temperature | 190-200 °C | google.com |

| Sample Inlet Temperature | 200-250 °C | google.com |

| Detector Temperature | 220-295 °C (FID) | google.com |

| Column Flow Rate | 1-6 mL/min | google.com |

| Limit of Quantification | 2 ng/mL | google.com |

Purity Assessment and Impurity Profiling in Pharmaceutical Intermediates

The purity of this compound is a critical quality attribute, as it directly impacts the purity of the resulting API. Impurity profiling—the identification, characterization, and quantification of impurities—is a mandatory step in drug development and manufacturing amazonaws.com.

As a key starting material for vildagliptin, any unreacted this compound is considered a process-related impurity in the final drug substance daicelpharmastandards.compharmaffiliates.com. Regulatory guidelines require strict control of such impurities. The manufacturing process of this compound itself can introduce by-products or related substances that must be identified and controlled. Impurities can arise from various sources, including the raw materials used in the synthesis, intermediates, by-products from side reactions, and degradation products amazonaws.commdpi.com.

The analytical methods described, particularly HPLC and GC, are the primary tools for purity assessment and impurity profiling google.com. These techniques are used to establish the purity of batches of this compound before they are used in the synthesis of the API. They are also used in the quality control of the final vildagliptin product to ensure that the level of residual this compound and other impurities are below the specified thresholds set by regulatory bodies nih.govscholasticahq.com.

Computational Chemistry and Theoretical Studies

Molecular Docking and Molecular Dynamics Simulations for Ligand Optimization

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target, as well as to study the dynamic behavior of the resulting complex. In the context of 3-aminoadamantan-1-ol, these techniques are particularly relevant as it is a key intermediate in the synthesis of Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

Molecular Docking:

Molecular docking studies on adamantane-based inhibitors targeting DPP-4 have revealed key interactions within the enzyme's active site. For instance, in the case of Vildagliptin, the adamantane (B196018) moiety typically occupies a hydrophobic pocket (the S1 subsite) of the DPP-4 enzyme. The amino and hydroxyl groups of the this compound scaffold are crucial for forming hydrogen bonds and other polar interactions with amino acid residues in the active site, such as Glu205, Glu206, and Tyr662. These interactions are critical for the stable binding and inhibitory activity of the drug.

A recent study combined experimental and computational approaches to investigate the molecular properties of Vildagliptin. Molecular docking simulations in this study confirmed the formation of stable complexes with EGFR, VEGFR2, and HER2 receptor proteins, suggesting potential applications beyond its anti-diabetic role nih.govnih.gov.

Below is a table summarizing typical interactions observed in docking studies of adamantane-based DPP-4 inhibitors:

| Interacting Residue (DPP-4) | Type of Interaction | Ligand Moiety Involved |

| Tyr662 | Hydrogen Bond | Amino group |

| Glu205 / Glu206 | Salt Bridge / Hydrogen Bond | Amino group |

| S1 Pocket Residues | Hydrophobic Interactions | Adamantane cage |

| Ser630 | Hydrogen Bond | Hydroxyl group |

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and conformational changes over time. For adamantane derivatives, MD simulations can confirm the stability of the interactions predicted by molecular docking. For example, a 200 ns molecular dynamics simulation was used to study the stability of a potential DPP-4 inhibitor, showing the stability of the ligand-protein complex over time nih.govnih.gov. Such simulations can reveal the role of the rigid adamantane cage in minimizing conformational fluctuations of the ligand, thereby maintaining an optimal binding orientation. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability of the complex.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME-T)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is a critical step in drug discovery and development. In silico models offer a rapid and cost-effective way to evaluate the drug-likeness of a compound like this compound and its derivatives.

The adamantane moiety is known to increase lipophilicity, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier nih.govresearchgate.net. However, this increased lipophilicity can also affect solubility and metabolic stability. Computational tools can predict these properties based on the molecular structure.

A study on Alogliptin, another DPP-4 inhibitor, utilized the SwissADME online tool to predict its ADME properties and found similarities between the predicted and experimental data nih.gov. Such tools can be applied to this compound to estimate its pharmacokinetic profile.

Here is a table of predicted ADME-T properties for a typical aminoadamantane derivative based on computational models:

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | High | Well-absorbed orally |

| Distribution | ||

| BBB Permeant | Yes | Can cross the blood-brain barrier |

| Plasma Protein Binding | Moderate | Available for therapeutic action |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | Yes | Potential for renal excretion |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |

Quantum Chemical Calculations and Electronic Structure Analysis of Adamantane Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, molecular geometry, and reactivity of molecules. For adamantane derivatives, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

A comprehensive study on Vildagliptin employed DFT calculations to obtain a reliable molecular model that aligned closely with X-ray crystallographic data nih.govnih.gov. This model was then used for accurate predictions of vibrational frequencies. Analyses such as Hirshfeld surface mapping, MEP, and HOMO-LUMO energetics provided clear insights into the molecule's reactivity nih.govnih.gov.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity. The MEP map can identify the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions, including hydrogen bonding. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bond donation, respectively.

Conformational Analysis and Steric Hindrance Effects on Biological Activity

The rigid and bulky nature of the adamantane cage significantly influences the conformational freedom of its derivatives and can lead to steric hindrance effects that impact biological activity.

Conformational Analysis:

While the adamantane core itself is rigid, the substituents on the cage can rotate around their bonds. Conformational analysis of this compound would focus on the orientation of the amino and hydroxyl groups relative to the adamantane cage. Different conformers may have different abilities to interact with a biological target. The unique three-dimensional structure of adamantane allows for the precise positioning of substituents, which can be exploited to optimize interactions with a receptor researchgate.net.

Steric Hindrance:

The steric bulk of the adamantane group can have both favorable and unfavorable effects on biological activity. On one hand, it can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life researchgate.net. On the other hand, a bulky adamantane group may not be well-tolerated in a sterically constrained binding pocket of a receptor. The introduction of the adamantane moiety can be a strategy to introduce lipophilicity and escape the "flat land" of many modern drug molecules, which are often aromatic and planar researchgate.net. The decisive effect of the adamantane cage for receptor binding has been demonstrated in studies where its replacement with a less bulky group leads to a loss of activity nih.gov.

The table below summarizes the key effects of the adamantane cage on the properties of bioactive molecules:

| Feature of Adamantane Cage | Effect | Consequence for Biological Activity |

| Rigidity | Pre-organizes substituents in a defined 3D space | Can lead to higher binding affinity due to lower entropic penalty upon binding. |

| Bulkiness (Steric Hindrance) | Shields adjacent functional groups from metabolic enzymes | Can increase the in vivo half-life of the drug. |

| Lipophilicity | Increases the overall lipophilicity of the molecule | Can enhance membrane permeability and absorption. |

| Three-Dimensional Shape | Provides a non-planar scaffold | Can improve binding to non-flat receptor pockets and reduce non-specific binding. |

Future Perspectives and Translational Research

The unique structural and physicochemical properties of 3-aminoadamantan-1-ol, characterized by a rigid, lipophilic cage with strategically positioned functional groups, have positioned it as a valuable scaffold in medicinal chemistry and materials science. Future research is poised to further exploit these characteristics, leading to significant advancements in therapeutics, chemical biology, and nanotechnology.

Q & A

Q. What are the key physicochemical properties of 3-aminoadamantan-1-ol relevant to laboratory handling?

this compound is a white to pale yellow crystalline powder with a melting point of 265°C (decomposition), a density of 1.252 g/cm³, and a boiling point of 266.8°C at 760 mmHg. It is sparingly soluble in water but dissolves in polar aprotic solvents like DMF. These properties necessitate careful temperature control during reactions and storage in airtight containers to avoid moisture absorption .

Q. What standard synthetic protocols are used to prepare this compound?

A common method involves nitration of aminoadamantane followed by hydrolysis (e.g., using acetic anhydride and catalytic hydrogenation) to yield the hydroxylated derivative. For example, in the synthesis of vildagliptin precursors, this compound is prepared via nitration of 1-aminoadamantane followed by hydrolysis under acidic conditions .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical techniques include:

- TLC for reaction monitoring (e.g., using silica gel plates and ethanol-based eluents) .

- HPLC with UV detection for purity assessment.

- NMR spectroscopy (¹H and ¹³C) to verify the adamantane backbone and amine/hydroxyl functional groups .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound derivatives in multi-step syntheses?

Optimization involves:

- Solvent selection : DMF is preferred for its ability to dissolve adamantane derivatives and stabilize intermediates.

- Catalysts : K₂CO₃ is often used to deprotonate the amine group during coupling reactions (e.g., with pyrimidine carboxamides) .

- Temperature : Reflux conditions (e.g., 5–6 hours at 80–100°C) are critical for completing condensation reactions .

| Reaction Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 80–100°C (reflux) |

Q. What strategies resolve contradictions in reported synthetic pathways for adamantane-based pharmaceuticals?

Discrepancies in methodologies (e.g., nitration vs. direct functionalization) can be addressed by:

- Mechanistic studies : Comparing reaction intermediates via LC-MS or in-situ IR spectroscopy.

- Computational modeling : Assessing the energy barriers of proposed pathways using DFT calculations.

For example, conflicting reports on the use of BOP reagent vs. trifluoroacetic anhydride in amide bond formation (as in cannabinoid ligand synthesis) require empirical validation .

Q. How does structural modification of this compound enhance bioactivity in drug candidates?

Key modifications include:

- Fluorination : Introducing fluorine at the imidazole-2-position increases CB2 receptor binding affinity in cannabinoid ligands .

- Substitution patterns : Adding methyl or phenyl groups to the adamantane backbone improves metabolic stability, as seen in sitagliptin derivatives for type 2 diabetes .

- Stereochemistry : The trans-4-aminoadamantan-1-ol configuration shows distinct pharmacological profiles compared to the cis-isomer .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- Spill management : Avoid water jets; instead, use absorbent materials (e.g., vermiculite) and dispose of waste per local regulations .

Methodological Considerations

Q. How should researchers design experiments to study the metabolic pathways of this compound-derived drugs?

- In vitro assays : Use hepatic microsomes or recombinant CYP450 enzymes to identify phase I metabolites.

- Isotopic labeling : Incorporate ¹⁴C or deuterium at specific positions to track metabolic fate via LC-MS/MS.

- Animal models : Administer radiolabeled compounds to assess bioavailability and excretion profiles .

Q. What analytical techniques are suitable for characterizing adamantane derivatives in complex matrices?

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline products.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of novel derivatives.

- Solid-state NMR : Study polymorphic forms for pharmaceutical formulation .

Data Contradiction Analysis

Q. How can researchers reconcile divergent solubility data for this compound across studies?

Reported solubility variations may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.